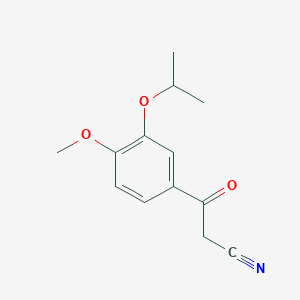
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile is a chemical compound that is of great interest in scientific research due to its potential applications in various fields. This compound is also known as MPOP and has a molecular weight of 277.33 g/mol. MPOP is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and chloroform.
Mecanismo De Acción
MPOP exerts its anti-inflammatory effects by inhibiting the activity of the enzyme cyclooxygenase-2 (COX-2). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. By inhibiting the activity of COX-2, MPOP reduces the production of prostaglandins, thereby reducing inflammation.
Biochemical and Physiological Effects:
In addition to its anti-inflammatory effects, MPOP has also been shown to have other biochemical and physiological effects. MPOP has been found to inhibit the growth of cancer cells in vitro, making it a potential candidate for the development of new cancer treatments. MPOP has also been shown to have antioxidant properties, which may help to protect against oxidative stress and related diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using MPOP in lab experiments is that it is relatively easy to synthesize and purify. MPOP is also stable under a wide range of conditions, making it suitable for use in various experimental settings. However, one limitation of using MPOP is that it can be toxic at high concentrations, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on MPOP. One area of research is the development of new drugs based on the structure of MPOP. Another area of research is the investigation of the mechanism of action of MPOP, which may help to identify new targets for drug development. Additionally, research on the toxicity of MPOP and its effects on the environment may also be of interest.
Métodos De Síntesis
The synthesis of MPOP can be achieved through various methods. One of the most commonly used methods involves the reaction of 4-hydroxy-3-methoxybenzaldehyde with 2-bromo-1-propanol in the presence of potassium carbonate. The resulting product is then reacted with ethyl cyanoacetate in the presence of sodium ethoxide to yield MPOP.
Aplicaciones Científicas De Investigación
MPOP has been found to have various applications in scientific research. One of the most significant applications is in the field of medicinal chemistry. MPOP has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the development of new drugs to treat inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
Número CAS |
179327-31-2 |
|---|---|
Nombre del producto |
3-(4-Methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
Fórmula molecular |
C13H15NO3 |
Peso molecular |
233.26 g/mol |
Nombre IUPAC |
3-(4-methoxy-3-propan-2-yloxyphenyl)-3-oxopropanenitrile |
InChI |
InChI=1S/C13H15NO3/c1-9(2)17-13-8-10(11(15)6-7-14)4-5-12(13)16-3/h4-5,8-9H,6H2,1-3H3 |
Clave InChI |
VAGYUPLHSHLGIE-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
SMILES canónico |
CC(C)OC1=C(C=CC(=C1)C(=O)CC#N)OC |
Sinónimos |
BENZENEPROPANENITRILE, 4-METHOXY-3-(1-METHYLETHOXY)-B-OXO- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



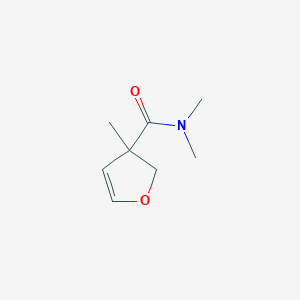
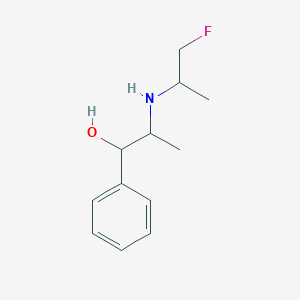
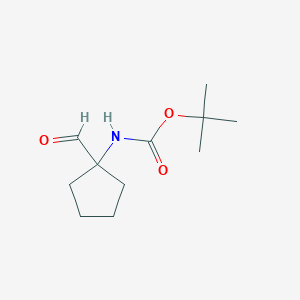
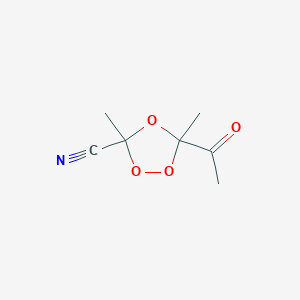
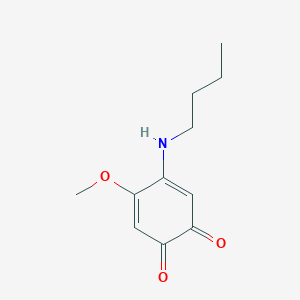
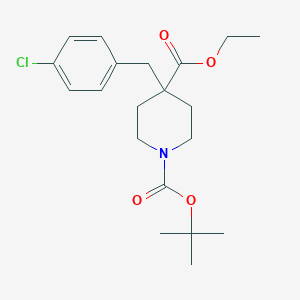
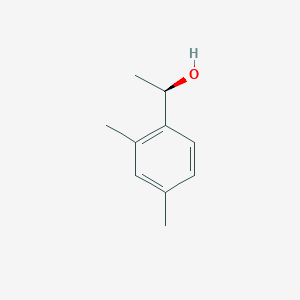
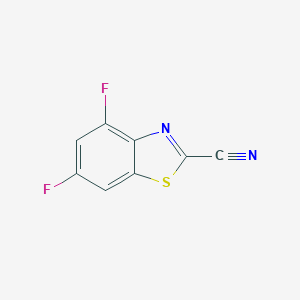
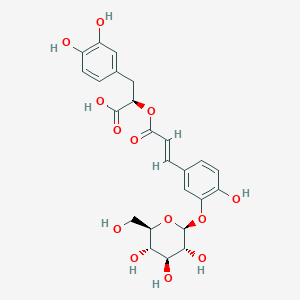
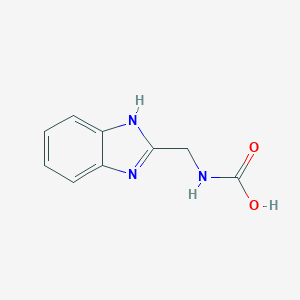
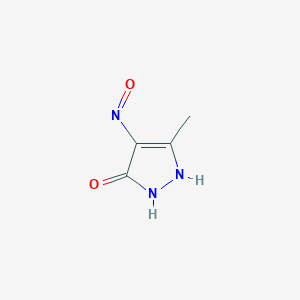
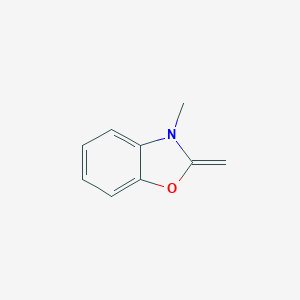
![Ethanone, 1-[2-(2-methyl-1-propenyl)cyclopropyl]-, cis-(9CI)](/img/structure/B65532.png)
![5-Ethoxy-2-[(5-ethoxy-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-7-fluoro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B65534.png)